molecular formula C9H15NO4S B14367211 L-Cysteine, N-acetyl-S-(3-oxobutyl)- CAS No. 92079-08-8

L-Cysteine, N-acetyl-S-(3-oxobutyl)-

Cat. No.: B14367211
CAS No.: 92079-08-8
M. Wt: 233.29 g/mol
InChI Key: PDFRFJPDJVSXMZ-QMMMGPOBSA-N
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Description

L-Cysteine, N-acetyl-S-(3-oxobutyl)- is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetyl group and a 3-oxobutyl group attached to the sulfur atom of the cysteine molecule. This compound has a molecular formula of C9H15NO4S and a molecular weight of 233.29 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(3-oxobutyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 3-oxobutyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 3-oxobutyl chloride in the presence of a base such as sodium hydroxide to yield L-Cysteine, N-acetyl-S-(3-oxobutyl)- .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(3-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

L-Cysteine, N-acetyl-S-(3-oxobutyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its role in cellular processes, including redox reactions and protein synthesis.

    Medicine: It has potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions and as a mucolytic agent.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(3-oxobutyl)- involves its ability to modulate redox reactions and act as a precursor to glutathione, a powerful antioxidant. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

    N-Acetyl-S-butyl-L-cysteine: Similar in structure but with a butyl group instead of a 3-oxobutyl group.

    N-Acetyl-S-3-hydroxybutyl-L-cysteine: Contains a hydroxy group in the butyl chain.

Uniqueness

L-Cysteine, N-acetyl-S-(3-oxobutyl)- is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other similar compounds .

Properties

CAS No.

92079-08-8

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-oxobutylsulfanyl)propanoic acid

InChI

InChI=1S/C9H15NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h8H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t8-/m0/s1

InChI Key

PDFRFJPDJVSXMZ-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)CCSC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)CCSCC(C(=O)O)NC(=O)C

Origin of Product

United States

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